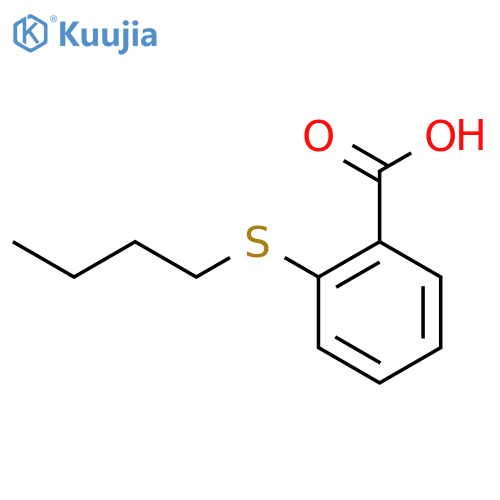Cas no 17839-61-1 (2-(Butylthio)benzoic acid)

2-(Butylthio)benzoic acid structure
商品名:2-(Butylthio)benzoic acid
CAS番号:17839-61-1
MF:C11H14O2S
メガワット:210.292662143707
MDL:MFCD07364775
CID:4705078
2-(Butylthio)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(butylthio)benzoic acid
- 2-(butylsulfanyl)benzoic acid
- 2-butylsulfanylbenzoic Acid
- 2-butylthiobenzoic acid
- S-butyl thiosalicylic acid
- XBAKLNIZALFPMK-UHFFFAOYSA-N
- BBL000367
- STK288481
- ST45130420
- R9620
- 2-(Butylthio)benzoic acid
-
- MDL: MFCD07364775
- インチ: 1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
- InChIKey: XBAKLNIZALFPMK-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1C(=O)O)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 182
- トポロジー分子極性表面積: 62.6
2-(Butylthio)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B023465-2000mg |
2-(Butylthio)benzoic Acid |
17839-61-1 | 2g |
$ 615.00 | 2022-06-07 | ||
| A2B Chem LLC | AI39380-1g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 1g |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AI39380-5g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 5g |
$620.00 | 2024-04-20 | |
| A2B Chem LLC | AI39380-500mg |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AI39380-25g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 25g |
$1516.00 | 2024-04-20 | |
| Crysdot LLC | CD12131458-5g |
2-(Butylthio)benzoic acid |
17839-61-1 | 97% | 5g |
$349 | 2024-07-24 | |
| TRC | B023465-500mg |
2-(Butylthio)benzoic Acid |
17839-61-1 | 500mg |
$ 235.00 | 2022-06-07 | ||
| A2B Chem LLC | AI39380-10g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 10g |
$884.00 | 2024-04-20 | |
| TRC | B023465-1000mg |
2-(Butylthio)benzoic Acid |
17839-61-1 | 1g |
$ 390.00 | 2022-06-07 | ||
| Matrix Scientific | 040423-500mg |
2-(Butylthio)benzoic acid |
17839-61-1 | 500mg |
$126.00 | 2023-09-11 |
2-(Butylthio)benzoic acid 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
3. Water
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
17839-61-1 (2-(Butylthio)benzoic acid) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
